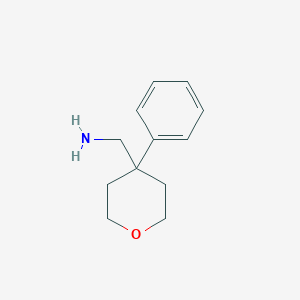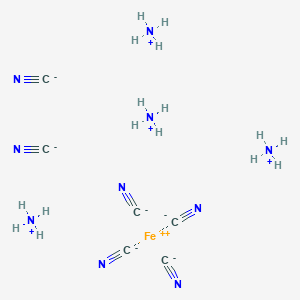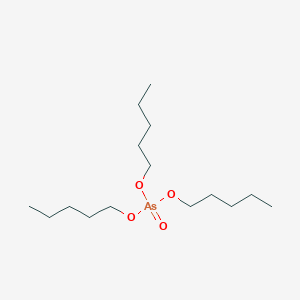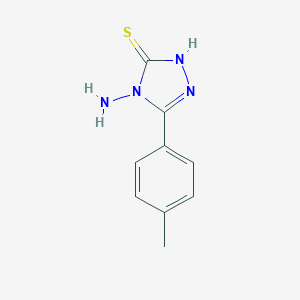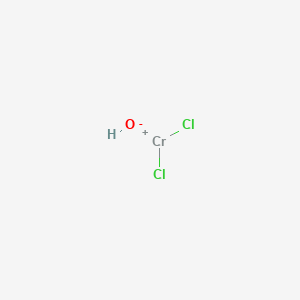
Chromium chloride hydroxide (CrCl2(OH))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium chloride hydroxide (CrCl2(OH)) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a greenish-yellow powder that is soluble in water and has a molecular weight of 157.90 g/mol. In
Applications De Recherche Scientifique
CrCl2(OH) has been used in various scientific research applications. One of its significant applications is in the field of catalysis. It has been found to be an effective catalyst for various organic reactions, including oxidation, reduction, and coupling reactions. It has also been used in the synthesis of organic compounds, such as aldehydes, ketones, and esters.
Mécanisme D'action
The mechanism of action of CrCl2(OH) is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which facilitates the transfer of electrons between reactants. It has also been suggested that CrCl2(OH) can activate oxygen molecules, which can then react with organic compounds to form products.
Effets Biochimiques Et Physiologiques
CrCl2(OH) has been shown to have some biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CrCl2(OH) in lab experiments is its effectiveness as a catalyst. It can catalyze various organic reactions, which can help to increase reaction rates and yields. However, one of the limitations of using CrCl2(OH) is its toxicity. It can be harmful if ingested or inhaled, and precautions must be taken when handling it.
Orientations Futures
There are several future directions for the use of CrCl2(OH) in scientific research. One direction is to explore its potential as a catalyst for new organic reactions. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research can be done to understand its mechanism of action and to develop safer methods for handling and using it in lab experiments.
In conclusion, CrCl2(OH) is a chemical compound that has significant potential in scientific research. Its unique properties make it an effective catalyst for various organic reactions, and it has been shown to have some biochemical and physiological effects. However, precautions must be taken when handling it due to its toxicity. Further research is needed to explore its potential applications and to develop safer methods for its use in lab experiments.
Méthodes De Synthèse
CrCl2(OH) can be synthesized by the reaction of chromium(III) chloride and sodium hydroxide. The reaction is as follows:
CrCl3 + NaOH → CrCl2(OH) + NaCl + H2O
The resulting CrCl2(OH) can be purified by washing with water and drying.
Propriétés
Numéro CAS |
14982-80-0 |
|---|---|
Nom du produit |
Chromium chloride hydroxide (CrCl2(OH)) |
Formule moléculaire |
Cl2CrHO |
Poids moléculaire |
139.91 g/mol |
Nom IUPAC |
dichlorochromium(1+);hydroxide |
InChI |
InChI=1S/2ClH.Cr.H2O/h2*1H;;1H2/q;;+3;/p-3 |
Clé InChI |
PTRDQJDHXDUJQE-UHFFFAOYSA-K |
SMILES isomérique |
[OH-].Cl[Cr+]Cl |
SMILES |
[OH-].Cl[Cr+]Cl |
SMILES canonique |
[OH-].[Cl-].[Cl-].[Cr+3] |
Autres numéros CAS |
14982-80-0 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



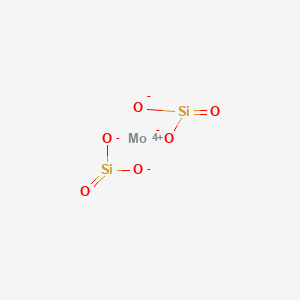
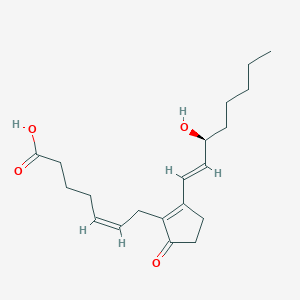
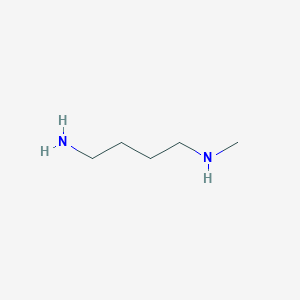
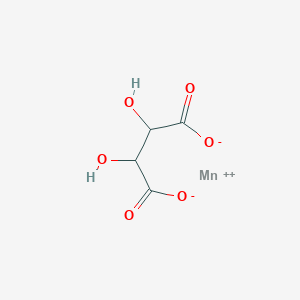
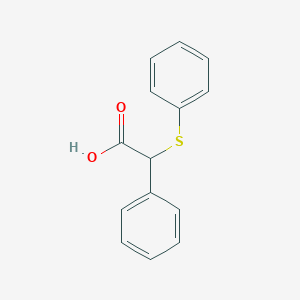
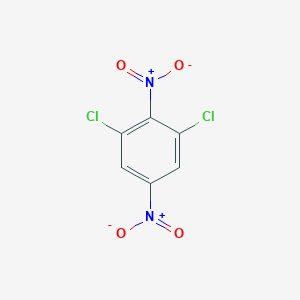
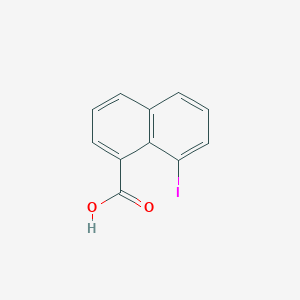
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
